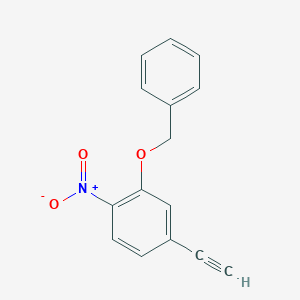

2-(Benzyloxy)-4-ethynyl-1-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO3 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

4-ethynyl-1-nitro-2-phenylmethoxybenzene |

InChI |

InChI=1S/C15H11NO3/c1-2-12-8-9-14(16(17)18)15(10-12)19-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |

InChI Key |

HRBJHCLMSWEXBZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |

Origin of Product |

United States |

Strategic Synthesis of 2 Benzyloxy 4 Ethynyl 1 Nitrobenzene

Precursor Synthesis and Functional Group Introduction

The assembly of the target molecule necessitates a methodical approach, beginning with the synthesis of a suitably functionalized aromatic precursor. This initial phase focuses on the precise installation of the benzyloxy and nitro groups onto the benzene (B151609) ring, setting the stage for the subsequent introduction of the ethynyl (B1212043) group.

Regioselective Nitration of Benzyl (B1604629) Ethers

The synthesis typically commences with a benzyl ether of phenol (B47542). The benzyloxy group is an ortho, para-directing group in electrophilic aromatic substitution reactions due to the electron-donating resonance effect of the ether oxygen. However, achieving the desired 2-nitro substitution pattern requires careful control of reaction conditions to favor ortho-nitration over the sterically less hindered para-position.

Standard nitration conditions, often employing a mixture of nitric acid and sulfuric acid, can be harsh and may lead to side reactions, including cleavage of the benzyl ether. orgsyn.orgnih.gov Milder, more selective nitrating agents and conditions are therefore preferred. For instance, the use of acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (B81430) (NO₂BF₄) in a non-polar solvent at low temperatures can enhance regioselectivity and minimize degradation of the starting material.

The choice of solvent and temperature is critical in managing the ortho/para ratio. Non-coordinating solvents can favor the formation of the ortho isomer. While specific data for the nitration of phenyl benzyl ether to yield the 2-nitro isomer is not extensively documented in readily available literature, general principles of electrophilic substitution on activated rings apply. The challenge lies in overcoming the steric hindrance at the ortho position to achieve a synthetically useful yield of the required 2-(benzyloxy)-1-nitrobenzene precursor.

Alternative strategies to ensure the correct substitution pattern involve starting with a pre-functionalized ring, such as 2-chloro-1-nitrobenzene or 2-bromo-1-nitrobenzene, and subsequently installing the benzyloxy group via a nucleophilic aromatic substitution reaction with benzyl alcohol in the presence of a strong base.

Methods for Aromatic Ethynylation via Cross-Coupling

With the 2-(benzyloxy)-1-nitrobenzene scaffold in hand, the next critical step is the introduction of the ethynyl group at the 4-position. This is typically achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most prominent method.

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

For the synthesis of 2-(Benzyloxy)-4-ethynyl-1-nitrobenzene, the precursor would be a 4-halo-2-(benzyloxy)-1-nitrobenzene (where the halogen is typically iodine or bromine). The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides. wikipedia.org

Optimization often involves screening various palladium catalysts, ligands, copper sources, bases, and solvents. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling). libretexts.org

Table 1: Representative Conditions for Sonogashira Coupling of Nitro-Substituted Aryl Halides

| Aryl Halide | Alkyne | Pd Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene (B32187) | Pd(PPh₃)₂Cl₂ | PPh₃ | NEt₃ | NEt₃ | 85 | 93 |

| 2-Bromo-5-nitrobenzaldehyde | 1-Ethynyl-4-nitrobenzene | - | - | - | - | 50 | 86 |

This table presents data from similar reactions to illustrate typical conditions and outcomes. rsc.orgrsc.org

While the Sonogashira coupling is the most common method, other techniques for introducing an ethynyl group exist. One alternative involves the reaction of an aryl halide with a protected alkyne Grignard reagent or an alkynylzinc reagent, catalyzed by a palladium or nickel complex.

Another approach is the Corey-Fuchs reaction, which transforms an aromatic aldehyde into a terminal alkyne. In this scenario, the synthesis would start from 3-(benzyloxy)-4-nitrobenzaldehyde. This aldehyde would be converted to the corresponding dibromo-olefin, followed by elimination with a strong base (like n-butyllithium) to generate the terminal alkyne. This multi-step process can be advantageous if the corresponding aryl halide for Sonogashira coupling is not readily accessible.

Sequential Functionalization Strategies

The strategic synthesis of a molecule with multiple reactive functional groups requires a deep understanding of their chemical compatibility, or orthogonality. This ensures that a chemical transformation targeted at one functional group does not unintentionally alter another.

Protecting Group Considerations for Benzyloxy Moiety

The benzyl group is frequently utilized in organic synthesis to protect alcohols and phenols due to its relative stability under a variety of reaction conditions. researchgate.netnih.gov It is generally stable to basic and nucleophilic reagents, which is advantageous in multi-step syntheses. nih.gov The introduction of the benzyl group is typically achieved through a Williamson ether synthesis, reacting the corresponding phenol with a benzyl halide (such as benzyl bromide) in the presence of a base. organic-chemistry.org

However, the conditions for both the introduction and removal of the benzyl group must be carefully considered in the context of the other functional groups present in the molecule. For instance, the harsh conditions sometimes required for deprotection, such as strong acids or catalytic hydrogenation, could potentially affect the nitro and ethynyl groups. organic-chemistry.orgwikipedia.org

Below is a table summarizing the stability of the benzyloxy group under different conditions, which is a key consideration in the strategic synthesis of the target molecule.

| Reagent/Condition | Stability of Benzyloxy Group | Potential Impact on Other Functional Groups |

| Strong Acids | Can be cleaved organic-chemistry.org | May lead to side reactions with the ethynyl group. |

| Strong Bases | Generally stable nih.gov | |

| Oxidizing Agents | Can be cleaved organic-chemistry.org | The nitro group is stable, but the ethynyl group could be susceptible to oxidation. |

| Reducing Agents | Can be removed by hydrogenolysis libretexts.org | The nitro group would be reduced. |

| Organometallic Reagents | Generally stable |

Development of Novel Synthetic Pathways

The development of novel synthetic pathways for compounds like this compound is driven by the need for efficiency, selectivity, and sustainability. Researchers continuously explore new methods to construct such intricate molecular architectures.

The synthesis of a polysubstituted benzene ring like that in this compound requires precise control over the positioning of the substituents. Chemo- and regioselective reactions are therefore essential. The order of introduction of the functional groups is a critical strategic decision.

For instance, nitration of a substituted benzene ring is a classic electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of the incoming nitro group. nih.gov An existing benzyloxy group is an ortho-, para-director, while an ethynyl group is a meta-director. This inherent directing effect must be leveraged to achieve the desired 1,2,4-substitution pattern.

Transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for the introduction of the ethynyl group with high chemoselectivity. This reaction typically involves the coupling of a terminal alkyne with an aryl halide or triflate, catalyzed by a palladium complex and a copper(I) co-catalyst. The mild reaction conditions of the Sonogashira coupling are generally compatible with both the nitro and benzyloxy groups.

The table below outlines a potential chemo- and regioselective synthetic strategy.

| Step | Reaction Type | Key Considerations |

| 1 | Protection of Phenol | Introduction of the benzyloxy group to protect the hydroxyl functionality. |

| 2 | Nitration | Regioselective introduction of the nitro group, directed by the benzyloxy group. |

| 3 | Halogenation | Introduction of a halogen at the 4-position to enable subsequent cross-coupling. |

| 4 | Sonogashira Coupling | Chemoselective introduction of the ethynyl group. |

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. researchgate.net For the synthesis of nitroaromatic compounds, this includes minimizing the use of hazardous reagents and solvents, reducing energy consumption, and improving atom economy.

Traditional nitration methods often employ a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant amounts of acidic waste. nih.gov Greener alternatives are being explored, such as the use of solid acid catalysts or milder nitrating agents. researchgate.net These approaches can enhance the safety and environmental profile of the synthesis.

In the context of cross-coupling reactions like the Sonogashira coupling, sustainable approaches focus on the use of more environmentally benign solvents, lower catalyst loadings, and the development of recyclable catalytic systems. The use of microwave-assisted synthesis can also contribute to sustainability by reducing reaction times and energy consumption. researchgate.net

Furthermore, biocatalytic methods are emerging as a green alternative for the synthesis of some nitroaromatic compounds, although their application to complex molecules like this compound is still an area of active research. mdpi.com

| Sustainable Approach | Application in Synthesis | Potential Benefits |

| Solid Acid Catalysts for Nitration | Replacement for sulfuric acid in the nitration step. researchgate.net | Reduced corrosive waste, easier catalyst separation. |

| Microwave-Assisted Synthesis | Can be applied to various steps, including coupling reactions. researchgate.net | Faster reaction times, reduced energy consumption. |

| Green Solvents | Use of less toxic and more biodegradable solvents throughout the synthesis. | Reduced environmental impact. |

Reactivity Profiles and Reaction Mechanisms of 2 Benzyloxy 4 Ethynyl 1 Nitrobenzene

Reactivity of the Ethynyl (B1212043) Functionality

The terminal alkyne is a versatile functional group that participates in a variety of organic reactions, making it a valuable handle for the synthesis of more complex molecules.

The terminal ethynyl group of 2-(Benzyloxy)-4-ethynyl-1-nitrobenzene is an ideal substrate for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is known for its high efficiency, selectivity, and mild reaction conditions. beilstein-journals.orgnih.gov The reaction involves the [3+2] cycloaddition of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole.

The generally accepted mechanism for the CuAAC reaction begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide in a stepwise manner, involving coordination of the azide to the copper center, followed by cyclization and subsequent protonolysis to yield the stable triazole ring and regenerate the copper(I) catalyst. The reliability and orthogonality of this reaction make it a powerful tool for bioconjugation, materials science, and drug discovery. taylorfrancis.com

Table 1: Key Features of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

| Reactants | Terminal Alkyne (e.g., this compound), Organic Azide |

| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusively 1,4-isomer) |

| Reaction Conditions | Mild, often in aqueous or organic solvents at room temperature |

While the ethynyl group of this compound can participate in cycloaddition reactions, its reactivity in a Diels-Alder reaction as a dienophile is generally moderate. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. youtube.com For the ethynyl group to be a reactive dienophile, it typically requires activation by adjacent electron-withdrawing groups. The nitro group on the aromatic ring of this compound can provide some electronic activation. The reaction would proceed via a concerted mechanism, leading to the formation of a bicyclic adduct. youtube.com

[2+2] Cycloaddition reactions involving alkynes are also possible, typically promoted by photochemical or thermal conditions, or by transition metal catalysis. These reactions would lead to the formation of cyclobutene (B1205218) derivatives. The specific conditions and outcomes of such reactions with this compound would depend on the nature of the reacting partner.

The terminal alkyne is a versatile functionality for various transition metal-catalyzed transformations, allowing for the introduction of a wide range of functional groups.

The hydration of the ethynyl group in this compound, typically catalyzed by mercury(II), gold, or platinum salts, would follow Markovnikov's rule to produce a methyl ketone. The reaction proceeds through the formation of an enol intermediate, which then tautomerizes to the more stable keto form.

Hydroamination, the addition of an N-H bond across the alkyne, can also be achieved using various transition metal catalysts. This reaction provides a direct route to enamines or imines, which are valuable synthetic intermediates. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.

While the ethynyl group itself does not directly participate in olefin metathesis, it can be a precursor to dienes that can undergo ring-closing metathesis (RCM). For instance, the ethynyl group could be coupled with a suitable vinyl partner, and the resulting diene could then be subjected to RCM to form cyclic structures. Cross-metathesis with an alkene is another possibility, which would result in the formation of a conjugated enyne. beilstein-journals.org

Transition Metal-Catalyzed Functionalizations of the Alkyne

Transformations of the Nitro Group

The nitro group on the aromatic ring is a strong electron-withdrawing group and can undergo a variety of transformations, most notably reduction to an amino group.

The reduction of the nitro group in this compound to an amine can be achieved using a range of reducing agents. wikipedia.orgcommonorganicchemistry.com The choice of reagent is crucial to ensure chemoselectivity, preserving the ethynyl and benzyloxy functionalities.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. commonorganicchemistry.com Care must be taken as these conditions can also reduce the alkyne.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective for reducing aromatic nitro groups. scispace.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C).

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for this transformation, often under milder conditions. scispace.com

The reduction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. nih.gov The resulting amino group significantly alters the electronic properties of the aromatic ring, making it more electron-rich and activating it towards electrophilic substitution.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Selectivity Notes |

| H₂, Pd/C | Room temperature to moderate heat, atmospheric to high pressure | Can also reduce alkynes and other reducible groups. |

| Fe, HCl | Reflux | Generally chemoselective for the nitro group. |

| SnCl₂, HCl | Room temperature | A classic and effective method. |

| Na₂S₂O₄ | Aqueous or biphasic media | Mild conditions, often used for sensitive substrates. |

| Hydrazine, Pd/C | Room temperature to reflux | A common transfer hydrogenation method. |

Selective Reduction to Amino and Related Derivatives

The selective reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis, providing access to anilines which are precursors to a wide array of pharmaceuticals and materials. In the case of this compound, this reduction must be performed chemoselectively to avoid affecting the ethynyl and benzyloxy groups.

Various reagents and conditions have been developed for the selective reduction of aromatic nitro groups. wikipedia.org Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, though these conditions can sometimes also reduce the ethynyl group. wikipedia.orglibretexts.org Milder chemical reducing agents are often preferred to ensure selectivity. Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, iron powder in acidic medium, or sodium dithionite (Na2S2O4) are frequently employed for this purpose. wikipedia.org For substrates with multiple reducible groups, the choice of reagent and reaction conditions is critical to achieve the desired outcome.

The selective reduction of the nitro group in polynitro compounds often sees the least sterically hindered group being preferentially reduced. stackexchange.com In dinitrophenols and their ethers, a nitro group ortho to the hydroxyl or alkoxy group is often preferentially reduced. stackexchange.com

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Fe / NH4Cl or Fe / HCl | Aqueous ethanol, reflux | Generally selective for the nitro group over many other functional groups. |

| SnCl2 · 2H2O | Ethanol or Ethyl acetate, reflux | Effective for selective reduction in the presence of sensitive groups like esters and nitriles. |

| Sodium Dithionite (Na2S2O4) | Aqueous/organic biphasic system, room temperature | A mild reagent, often used when other functional groups are sensitive to harsher conditions. |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Controlled pressure and temperature | Can be selective, but may also reduce the alkyne and cleave the benzyl (B1604629) ether depending on the conditions. libretexts.org |

Participation in Intramolecular Cyclization Reactions

The reduced form of this compound, which is 3-(benzyloxy)-4-ethynylaniline, is a valuable precursor for intramolecular cyclization reactions to form heterocyclic compounds like indoles and quinolines. nih.govnih.gov The proximity of the amino and ethynyl groups allows for cyclization, often catalyzed by transition metals such as gold, copper, or palladium. nih.gov

These cyclization reactions are a powerful tool in synthetic chemistry for building complex molecular architectures. novapublishers.comrsc.orgbeilstein-journals.org The specific reaction pathway and resulting product can be influenced by the choice of catalyst and reaction conditions. For instance, gold-catalyzed cyclization of 2-alkynyl anilines is a well-established method for the synthesis of indoles. nih.gov The reaction mechanism typically involves the activation of the alkyne by the metal catalyst, followed by nucleophilic attack from the adjacent amino group. nih.gov

Electron-Withdrawing Effects on Aromatic Ring Reactivity

The nitro and ethynyl groups are both electron-withdrawing, which significantly influences the reactivity of the benzene (B151609) ring. researchgate.netlibretexts.org The nitro group is a particularly strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. researchgate.netminia.edu.egtestbook.com This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution reactions. testbook.comlibretexts.org

The electron-withdrawing nature of these substituents decreases the electron density at the ortho and para positions relative to the meta position. testbook.com Consequently, in electrophilic aromatic substitution reactions, the incoming electrophile is directed to the meta position. testbook.com The reduced electron density of the ring also makes it more susceptible to nucleophilic aromatic substitution, although this is less common for this specific compound.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Effect |

|---|---|---|---|---|

| -NO2 (Nitro) | Strongly electron-withdrawing | Strongly electron-withdrawing | Strongly deactivating | Meta-directing testbook.com |

| -C≡CH (Ethynyl) | Electron-withdrawing | Weakly electron-withdrawing | Deactivating | Meta-directing |

| -OCH2Ph (Benzyloxy) | Electron-withdrawing | Electron-donating | Activating | Ortho, para-directing |

Reactivity and Cleavage of the Benzyloxy Ether Linkage

The benzyloxy group is a common protecting group for phenols due to its stability under a range of reaction conditions and its relatively straightforward removal. nih.govjocpr.com

Role in Anionic Rearrangements or Migrations

While less common, benzyl ethers can participate in anionic rearrangements, such as the Wittig or Smiles rearrangement. researchgate.netacs.orgproquest.com These reactions typically involve the formation of a carbanion adjacent to the ether oxygen, which then undergoes a rearrangement. For a Wittig rearrangement to occur, a strong base is required to deprotonate the benzylic carbon. researchgate.netacs.org The resulting carbanion can then undergo a nih.govresearchgate.net- or nih.govacs.org-sigmatropic rearrangement. The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can occur with aryl ethers under basic conditions. proquest.com The feasibility of these rearrangements for this compound would depend on the specific reaction conditions and the ability to generate the required anionic intermediate without inducing other side reactions.

Interplay and Synergy of Multiple Functional Groups in Complex Transformations

The true synthetic utility of this compound lies in the orchestrated reactivity of its multiple functional groups. A common synthetic sequence involves the initial selective reduction of the nitro group to an amine. researchgate.net This transformation sets the stage for a subsequent intramolecular cyclization involving the newly formed amino group and the adjacent ethynyl group, leading to the formation of indole (B1671886) derivatives. nih.gov

This tandem reaction sequence, often referred to as a domino or cascade reaction, allows for the rapid construction of complex heterocyclic scaffolds from a relatively simple starting material. researchgate.netnih.gov The initial reduction of the nitro group is the key step that "unmasks" the nucleophilic amine, which can then readily participate in the cyclization. The benzyloxy group typically remains intact during these transformations and can be removed at a later stage in the synthetic sequence if the free phenol (B47542) is desired. This strategic interplay of functional groups highlights the role of this compound as a versatile building block in heterocyclic synthesis. mdpi.comresearchgate.net

Cascade Reactions and Tandem Processes

The presence of the ortho-nitro group and the ethynyl functionality makes this compound an ideal candidate for intramolecular cyclization reactions, which are often the initiating step in a cascade or tandem sequence. Gold catalysts, in particular, are highly effective in activating the alkyne for nucleophilic attack.

A predominant reaction pathway for ortho-alkynylnitrobenzenes is a gold-catalyzed cycloisomerization to form benzo[c]isoxazole derivatives, commonly known as anthranils. acs.org This transformation is initiated by the coordination of a gold(I) catalyst to the alkyne, which enhances its electrophilicity. The proximate nitro group then acts as an internal nucleophile, with one of its oxygen atoms attacking the activated alkyne. This intramolecular cyclization is a key step that can lead to further transformations in a tandem fashion.

For instance, in a reaction of an enyne bearing an ortho-nitro group, the attack of the nitro group at the alkyne is the preferred pathway, leading exclusively to the formation of an anthranil (B1196931) derivative and preventing other potential cycloadditions. acs.org This highlights the directing effect of the ortho-nitro group in guiding the reaction cascade.

The general mechanism for this gold-catalyzed cycloisomerization is believed to proceed through a 6-endo-dig cyclization, followed by subsequent steps to yield the final heterocyclic product. The reaction of o-(alkynyl)nitrobenzenes catalyzed by AuBr₃ is a known method for the synthesis of anthranils. acs.org

While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of analogous ortho-alkynylnitrobenzenes provides a strong basis for predicting its behavior in cascade reactions. The benzyloxy group at the para-position is expected to influence the electronic properties of the aromatic ring, potentially modulating the reactivity of the nitro group and the alkyne, but the fundamental cascade pathway initiated by the intramolecular cyclization is likely to be conserved.

| Reactant | Catalyst | Reaction Type | Product | Reference |

| o-(Alkynyl)nitrobenzene | AuBr₃ | Cycloisomerization | Anthranil | acs.org |

| Enyne with ortho-nitro group | Gold(I) catalyst | Intramolecular Cyclization | Benzo[c]isoxazole (Anthranil) derivative | acs.org |

Stereochemical Implications of Functional Group Proximity

The spatial arrangement of the benzyloxy, ethynyl, and nitro groups in this compound has significant implications for the stereochemistry of its reactions, particularly in the context of cascade cyclizations. While the initial intramolecular cyclization to form a planar aromatic heterocycle like anthranil does not directly involve the formation of new stereocenters, the proximity of the functional groups can play a crucial role in subsequent stereoselective transformations.

The formation of the anthranil intermediate from this compound would result in a structure where the benzyloxy group is part of a larger, rigid heterocyclic system. Any subsequent reaction at a prochiral center in a side chain or a further annulation reaction would be influenced by the steric bulk and conformational constraints imposed by the benzyloxy group.

For example, if the initial cyclization product were to undergo a subsequent diastereoselective reaction, the bulky benzyloxy group could act as a stereodirecting element, favoring the approach of a reagent from the less hindered face of the molecule. This is a common strategy in asymmetric synthesis, where existing chirality or steric hindrance in a molecule is used to control the stereochemical outcome of a reaction.

Furthermore, in gold-catalyzed reactions of related systems, such as the cyclization of enynes, the choice of chiral ligands on the gold catalyst can induce enantioselectivity. In the case of this compound, while the substrate itself is achiral, a chiral catalyst could potentially differentiate between enantiotopic faces of an intermediate, leading to an enantioenriched product in a subsequent step of a cascade reaction.

Synthetic Utility of 2 Benzyloxy 4 Ethynyl 1 Nitrobenzene As a Versatile Building Block

Precursor in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The structural motifs of 2-(benzyloxy)-4-ethynyl-1-nitrobenzene suggest its potential as a precursor for various heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Indoles, Quinolines)

The presence of a nitro group and an ethynyl (B1212043) group on the benzene (B151609) ring could theoretically enable cyclization reactions to form nitrogen-containing heterocycles. For instance, reduction of the nitro group to an amine, followed by an intramolecular reaction with the ethynyl moiety, is a common strategy for the synthesis of indoles and quinolines. However, a thorough search of chemical databases and scientific literature did not yield any specific examples of this compound being utilized for this purpose.

Synthesis of Oxygen-Containing Heterocycles (e.g., Benzofurans, Dihydrobenzofurans)

Similarly, the strategic placement of the benzyloxy and ethynyl groups could facilitate the formation of oxygen-containing heterocycles. Intramolecular cyclization reactions, possibly involving the cleavage of the benzyl (B1604629) ether and subsequent reaction of the resulting phenol (B47542) with the alkyne, could lead to the formation of benzofurans or dihydrobenzofurans. Nevertheless, no documented instances of such transformations using this compound could be located.

Building Block for Complex Molecular Scaffolds

The combination of aromatic and acetylenic functionalities in this compound makes it an attractive candidate for the construction of more elaborate molecular architectures.

Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Ring Systems

The ethynyl group is a versatile handle for participating in various carbon-carbon bond-forming reactions, such as cycloadditions and annulations, which are key to building polycyclic aromatic hydrocarbons and other fused ring systems. Despite this potential, there is no available research demonstrating the application of this compound in the synthesis of these complex carbocyclic structures.

Macrocycles and Molecular Cages

Terminal alkynes are frequently employed in the synthesis of macrocycles and molecular cages through reactions like the Sonogashira coupling. The bifunctional nature of this compound could allow for its incorporation into larger, well-defined architectures. However, the scientific literature does not currently contain any reports of its use in this capacity.

Application in Diversification and Library Generation

In the field of drug discovery and materials science, the generation of compound libraries with diverse structures is crucial. The multiple reactive sites on this compound could theoretically be exploited to create a wide array of derivatives. For example, the ethynyl group can undergo click reactions, the nitro group can be transformed into various other functionalities, and the benzyloxy group can be deprotected to reveal a phenol for further modification. This would make it a valuable scaffold for diversity-oriented synthesis. Despite this theoretical utility, there is no published evidence of this compound being used for the generation of chemical libraries.

Parallel Synthesis and Combinatorial Chemistry

The structure of this compound is exceptionally well-suited for applications in parallel synthesis and the generation of combinatorial libraries. Its utility stems from the ability to serve as a central scaffold onto which diverse substituents can be appended through reliable and high-throughput chemical transformations.

The terminal alkyne is arguably the most versatile functional group for these applications. It can undergo Sonogashira cross-coupling reactions with a wide array of aryl or vinyl halides, enabling the rapid synthesis of a library of diarylacetylene derivatives. chem-station.comwikipedia.orglibretexts.org This reaction is known for its mild conditions and tolerance of various functional groups, making it ideal for creating large compound libraries. wikipedia.org

Alternatively, the alkyne can be utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. wikipedia.orgorganic-chemistry.org This "click" reaction is characterized by its high efficiency, selectivity for the 1,4-disubstituted 1,2,3-triazole product, and compatibility with a broad range of solvents, including aqueous media. wikipedia.orgorganic-chemistry.org By reacting the core scaffold with a diverse collection of organic azides in a parallel format, a library of triazole-containing compounds can be assembled with minimal purification requirements.

Following the modification of the alkyne, the nitro group provides a secondary point of diversification. The reduction of the nitro group to an aniline (B41778) is a robust and high-yielding transformation. This unmasks a nucleophilic site that can be acylated with a library of carboxylic acids or sulfonyl chlorides, or undergo reductive amination with a variety of aldehydes and ketones to generate a diverse set of secondary or tertiary amines. rsc.org The sequential nature of these reactions (alkyne functionalization followed by nitro reduction and subsequent derivatization) allows for the generation of large and complex libraries from simple starting materials.

To illustrate this, a hypothetical parallel synthesis scheme is presented below, showcasing the generation of a small library from the core scaffold.

Illustrative Reaction Scheme for Parallel Synthesis

Step 1: Alkyne Functionalization (Sonogashira Coupling) A solution of this compound is dispensed into an array of reaction vials. To each vial, a different aryl iodide (Ar-I) is added, along with a palladium catalyst, a copper(I) co-catalyst, and a base. The reactions proceed to yield a library of diarylacetylene intermediates.

Step 2: Nitro Group Reduction The crude products from Step 1 are then subjected to reduction conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation) to convert the nitro group into an aniline.

Step 3: Amide Formation The resulting anilines are then acylated by adding a diverse set of acyl chlorides (R-COCl) to each respective vial, yielding the final library of amide products.

The data from such a synthesis could be organized as follows:

| Aryl Iodide (Ar-I) | Acyl Chloride (R-COCl) | Final Product Structure |

| 4-Iodobenzonitrile | Cyclopropanecarbonyl chloride | |

| 1-Iodo-4-methoxybenzene | 2-Thiophenecarbonyl chloride | |

| 3-Iodotoluene | Benzoyl chloride | |

| 2-Iodopyridine | Acetyl chloride |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in its synthesis. nih.govnsf.govnih.govnyu.edu This strategy is invaluable for rapidly generating analogues of a lead compound for structure-activity relationship (SAR) studies without resorting to de novo synthesis. researchgate.netnih.gov this compound and its derivatives serve as excellent platforms for LSF, owing to the multiple sites available for modification.

C-H Functionalization: The aromatic ring of the scaffold possesses C-H bonds that can be targets for functionalization. While the nitro and benzyloxy groups are strongly directing, modern catalytic methods can often overcome inherent selectivity issues to install new groups. nih.gov For example, directed C-H activation or iridium-catalyzed borylation could potentially introduce new substituents onto the aromatic core, although regioselectivity could be a challenge.

Functional Group Interconversion: The existing functional groups are prime candidates for LSF transformations.

Nitro Group: Beyond reduction, the nitro group can be a precursor for other functionalities. For instance, it can be converted to a diazonium salt upon reduction to an amine, which can then undergo Sandmeyer-type reactions to install halides, nitriles, or hydroxyl groups.

Alkyne Group: The terminal alkyne can be hydrated to form a methyl ketone or undergo hydroamination to yield enamines or imines. It can also be coupled with other moieties or used to form more complex heterocyclic systems.

Benzyloxy Group: The benzyl ether can be cleaved under hydrogenolysis conditions to unmask a phenol. This phenol can then be alkylated, acylated, or converted to a triflate for subsequent cross-coupling reactions, providing a new handle for diversification at a very late stage.

A hypothetical example of a late-stage functionalization strategy on a derivative of this compound is detailed below.

Illustrative Late-Stage Functionalization of a Triazole Derivative

Consider a biologically active triazole compound prepared via a click reaction from this compound. To explore the SAR of the region around the benzyloxy group, a late-stage debenzylation followed by diversification can be performed.

Step A: Synthesis of Core Structure this compound is reacted with 1-azido-4-fluorobenzene (B1279027) via CuAAC to produce the parent compound.

Step B: Late-Stage Debenzylation The parent compound is subjected to hydrogenolysis (e.g., H₂, Pd/C) to cleave the benzyl ether, yielding the corresponding phenol.

Step C: Diversification of the Phenolic Position The resulting phenol is then reacted in parallel with a library of alkyl halides (e.g., methyl iodide, ethyl bromide, cyclopropylmethyl bromide) in the presence of a base to generate a series of new ether analogues.

The results of this LSF approach could be tabulated to compare the properties or biological activities of the new analogues.

| Alkylating Agent | Final Product | Yield (%) |

| Methyl Iodide | 95 | |

| Ethyl Bromide | 91 | |

| Cyclopropylmethyl Bromide | 85 | |

| Benzyl Bromide (re-alkylation) | 93 |

These strategies highlight the immense potential of this compound as a foundational element in constructing diverse molecular libraries efficiently. Its predictable and orthogonal reactivity allows chemists to systematically explore chemical space, accelerating the discovery of new molecules with desired properties.

Computational and Theoretical Investigations of 2 Benzyloxy 4 Ethynyl 1 Nitrobenzene

Electronic Structure Analysis via Quantum Chemical Methods

A thorough understanding of the electronic structure of 2-(benzyloxy)-4-ethynyl-1-nitrobenzene is fundamental to predicting its chemical behavior. Quantum chemical methods offer powerful tools for this purpose.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations would be invaluable for determining its ground state properties. Key parameters that would be investigated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Density Distribution: Mapping regions of high and low electron density to identify electrophilic and nucleophilic sites.

Vibrational Frequencies: Predicting the infrared and Raman spectra, which can aid in experimental characterization.

A typical DFT study would employ a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve reliable results. The outcomes of such calculations would provide a foundational understanding of the molecule's intrinsic electronic characteristics.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, FMO analysis would be crucial for predicting its behavior in various chemical reactions.

The energy and spatial distribution of the HOMO would indicate the molecule's ability to donate electrons, highlighting potential sites for electrophilic attack. Conversely, the LUMO's energy and distribution would reveal the molecule's capacity to accept electrons, pointing to likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a powerful lens through which to explore the intricate details of chemical reactions involving this compound.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

To understand how this compound transforms into a product, identifying the transition state—the highest energy point along the reaction pathway—is essential. Computational methods can be employed to locate this fleeting geometry. Once the transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactant and product, confirming that the identified transition state indeed connects the desired species.

Energetic Profiles and Kinetic Barriers of Key Transformations

By calculating the energies of the reactants, transition states, and products, a detailed energetic profile of a reaction can be constructed. This profile reveals the activation energy, or kinetic barrier, which is the energy required to initiate the reaction. A higher activation energy corresponds to a slower reaction rate. For this compound, this analysis would be critical for predicting the feasibility and rate of potential transformations, such as cycloaddition reactions involving the ethynyl (B1212043) group or nucleophilic aromatic substitution.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound can significantly influence its properties and reactivity.

A systematic conformational analysis would be necessary to identify the various low-energy spatial arrangements (conformers) of the molecule. This is particularly important due to the rotational freedom around the benzyloxy linkage. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can provide insights into the molecule's flexibility, conformational transitions, and interactions with its environment, such as a solvent. This information is crucial for understanding how the molecule behaves in a realistic chemical setting.

Intermolecular Interactions and Self-Assembly Propensities

The intermolecular interactions and self-assembly characteristics of this compound are dictated by the spatial arrangement and electronic properties of its constituent functional groups: the benzyloxy, ethynyl, and nitro moieties. While direct computational studies on this specific molecule are not extensively available in public literature, a theoretical understanding can be constructed by analyzing the behavior of related compounds and the fundamental principles of non-covalent interactions. The interplay of these forces governs the molecule's propensity to form ordered supramolecular structures.

A key insight into the potential interactions can be drawn from the crystal structure analysis of the closely related compound, 1-benzyloxy-4-nitrobenzene. In its crystalline state, this molecule is stabilized by C—H⋯π interactions involving the hydrogen atoms of the benzyloxy group. researchgate.net This suggests that similar interactions are likely to play a significant role in the supramolecular architecture of this compound. The presence of multiple aromatic rings—the phenyl ring of the benzyl (B1604629) group and the substituted benzene (B151609) core—provides ample opportunity for π-π stacking and C—H⋯π interactions, which are crucial in directing the self-assembly process.

The nitro group, with its strong electron-withdrawing nature, introduces significant polarity to the molecule. This can lead to dipole-dipole interactions, further stabilizing intermolecular assemblies. Moreover, the oxygen atoms of the nitro group can act as weak hydrogen bond acceptors.

The ethynyl group, a rigid and linear functionality, can participate in various non-covalent interactions. The acetylenic hydrogen can act as a hydrogen bond donor, interacting with the nitro group of a neighboring molecule. Additionally, the π-system of the carbon-carbon triple bond can engage in π-π stacking or interact with electron-deficient regions of adjacent molecules. The interplay and balance of these varied non-covalent interactions, including halogen and hydrogen bonds, are known to determine the final crystal structures in similar ethynyl-containing aromatic compounds. rsc.org

Theoretical investigations into the nature of hydrogen bonds and other non-covalent interactions in substituted aromatic systems often employ Density Functional Theory (DFT). mdpi.com Such computational methods could elucidate the preferred geometries and energetic contributions of the various intermolecular interactions in this compound, providing a more quantitative understanding of its self-assembly behavior.

A summary of the potential intermolecular interactions and their likely impact on the self-assembly of this compound is presented in the table below.

| Interaction Type | Participating Functional Groups | Expected Role in Self-Assembly |

| C—H⋯π Interactions | Benzyloxy group (C-H) and aromatic rings (π-system) | Directional control and stabilization of the crystal lattice. |

| π-π Stacking | Phenyl ring of the benzyl group and the substituted benzene core | Contributes to the formation of columnar or layered structures. |

| Dipole-Dipole Interactions | Nitro group and other polar parts of the molecule | General stabilization of the assembled structure. |

| Hydrogen Bonding | Ethynyl group (C-H as donor) and Nitro group (O as acceptor) | Formation of specific, directional linkages between molecules. |

| Halogen Bonding (if applicable) | Not directly applicable unless halogenated derivatives are considered. | Can be a powerful tool for crystal engineering in related systems. |

Further computational modeling, such as molecular dynamics simulations, could provide dynamic insights into the self-assembly process, predicting the most stable supramolecular architectures and the kinetic pathways to their formation. The combination of these theoretical approaches would be invaluable in designing and predicting the properties of materials based on this compound.

Advanced Spectroscopic Characterization for Mechanistic Insights and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For 2-(benzyloxy)-4-ethynyl-1-nitrobenzene, a combination of one-dimensional and advanced two-dimensional NMR techniques would be indispensable for unambiguous signal assignment and for monitoring reactions involving this scaffold.

Based on published data for analogous compounds such as 1-(benzyloxy)-2-nitrobenzene (B16606) and various 4-ethynyl-1-nitrobenzene derivatives, a predicted ¹H and ¹³C NMR data set for this compound in a common solvent like CDCl₃ is presented below. bldpharm.comwiley-vch.de

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~140-145 |

| 2 | - | ~150-155 |

| 3 | ~7.8-8.0 (d) | ~115-120 |

| 4 | - | ~120-125 |

| 5 | ~7.5-7.7 (dd) | ~130-135 |

| 6 | ~7.2-7.4 (d) | ~110-115 |

| Ethynyl-H | ~3.1-3.4 (s) | - |

| Ethynyl-C | - | ~80-85 |

| Ethynyl-C (ipso) | - | ~85-90 |

| Benzyloxy-CH₂ | ~5.2-5.4 (s) | ~70-75 |

| Benzyloxy-Ph (o, m, p) | ~7.3-7.5 (m) | ~127-129 |

Note: Chemical shifts are predictions based on data from structurally similar compounds and are subject to variation based on experimental conditions.

Advanced 2D NMR Techniques (e.g., HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

To move beyond simple signal assignment, 2D NMR experiments are crucial.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would directly correlate the signals of protons to the carbon atoms they are attached to. For instance, it would definitively link the methylene (B1212753) proton signal of the benzyloxy group to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for establishing the connectivity of the molecular framework. Key expected HMBC correlations for this compound would include:

Correlations from the benzyloxy CH₂ protons to the C2 carbon of the nitrobenzene (B124822) ring and the ipso-carbon of the benzyl (B1604629) group's phenyl ring.

Correlations from the ethynyl (B1212043) proton to the C3, C4, and C5 carbons of the nitrobenzene ring.

Correlations from the aromatic protons on the nitrobenzene ring to neighboring carbons, confirming their positions relative to the substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining through-space proximity of protons. In the case of this compound, a key NOESY correlation would be expected between the benzyloxy CH₂ protons and the proton at the C3 position of the nitrobenzene ring. This would provide definitive evidence for the spatial arrangement of the benzyloxy group relative to the nitro group.

Dynamic NMR Studies for Conformational Exchange

The benzyloxy group in this compound is not static and can undergo conformational exchange through rotation around the C-O and C-C bonds. While specific dynamic NMR studies on this molecule are not reported, such studies on related benzyloxy-containing compounds can reveal the energy barriers associated with these rotational processes. By conducting variable temperature NMR experiments, it would be possible to observe changes in the line shapes of the NMR signals, particularly those of the benzyloxy methylene protons and the aromatic protons. At lower temperatures, the rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for different conformers. Coalescence of these signals at higher temperatures would allow for the calculation of the activation energy for the rotational barrier.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and monitoring their transformations during a chemical reaction.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520-1560 |

| Nitro (NO₂) | Symmetric Stretch | ~1340-1360 |

| Alkyne (C≡C) | Stretch | ~2100-2140 |

| Alkyne (≡C-H) | Stretch | ~3250-3300 |

| Aromatic C-H | Stretch | ~3000-3100 |

During a chemical reaction, such as the reduction of the nitro group or the coupling of the ethynyl group, changes in the IR and Raman spectra would be readily observable. For example, the reduction of the nitro group to an amino group would result in the disappearance of the strong NO₂ stretching bands and the appearance of N-H stretching bands in the region of 3300-3500 cm⁻¹. Similarly, a Sonogashira coupling reaction at the ethynyl position would lead to the disappearance of the ≡C-H stretching vibration.

High-Resolution Mass Spectrometry for Reaction Intermediate Identification and Fragmentation Studies

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. This is invaluable for identifying reaction intermediates and elucidating fragmentation pathways.

For this compound, the molecular ion peak would be observed with a high degree of mass accuracy. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve several key fragmentation pathways characteristic of nitroaromatic and benzylic compounds.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - NO₂]⁺ | Loss of the nitro group |

| [M - O]⁺ | Loss of an oxygen atom from the nitro group |

| [C₇H₇]⁺ | Tropylium (B1234903) ion from the benzyl group |

The presence of the benzyloxy group would likely lead to a prominent peak at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺). The nitro group can undergo fragmentation through the loss of NO₂ or O. Analysis of the fragmentation of related compounds, such as 1-ethynyl-4-nitrobenzene, supports the expected loss of the nitro group. nist.gov By analyzing the HRMS data, the elemental composition of each fragment can be determined, providing strong evidence for the proposed fragmentation mechanisms.

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Metal Complexes

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the structural determination of its derivatives or metal complexes can provide invaluable insights into its solid-state conformation and intermolecular interactions.

For instance, the crystal structure of the closely related compound 1-benzyloxy-4-nitrobenzene has been reported. researchgate.net This structure reveals details about the bond lengths, bond angles, and the dihedral angle between the two aromatic rings. It is expected that in the solid state, this compound would adopt a conformation that maximizes stabilizing intermolecular interactions, such as π-π stacking and C-H···O hydrogen bonds.

Furthermore, the ethynyl group of this compound can act as a ligand for transition metals, forming organometallic complexes. X-ray crystallographic analysis of such complexes would provide precise information on the coordination geometry around the metal center and the influence of the metal on the electronic properties of the organic ligand.

Applications of 2 Benzyloxy 4 Ethynyl 1 Nitrobenzene Derivatives in Advanced Materials Research

Precursors for Polymeric Systems with Tailored Properties

The presence of the ethynyl (B1212043) group in 2-(benzyloxy)-4-ethynyl-1-nitrobenzene derivatives serves as a versatile handle for the synthesis of various polymeric structures with tunable properties.

Conjugated Polymers via Alkyne Polymerization

The terminal alkyne functionality allows for the polymerization of this compound derivatives to form conjugated polymers. These polymers are characterized by a backbone of alternating single and double bonds, which leads to delocalized π-electron systems and unique electronic and optical properties. The polymerization can be achieved through various methods, including transition metal-catalyzed reactions like the Sonogashira coupling. mdpi.com The resulting polyacetylene derivatives would possess a highly conjugated backbone with pendant benzyloxy-nitrophenyl groups. researchgate.net

The specific substituents on the phenyl ring, namely the electron-withdrawing nitro group and the benzyloxy group, are expected to significantly influence the properties of the resulting conjugated polymers. The nitro group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, which is a crucial factor for applications in organic electronics. msstate.edu The bulky benzyloxy group, on the other hand, can enhance the solubility of the polymers in common organic solvents, facilitating their processing and characterization. researchgate.net

| Polymerization Method | Potential Catalyst | Expected Polymer Properties | Potential Applications |

| Alkyne Metathesis | Molybdenum or Tungsten-based catalysts | High molecular weight, stereoregular polymers | Organic field-effect transistors (OFETs) |

| Sonogashira Coupling | Palladium-Copper co-catalyst | Alternating copolymers with tunable band gaps | Organic photovoltaics (OPVs) |

| Cyclotrimerization | Cobalt or Rhodium-based catalysts | Cross-linked networks with high thermal stability | Gas separation membranes |

Dendrimers and Hyperbranched Polymers for Drug Delivery Scaffolds

Dendrimers and hyperbranched polymers are three-dimensional macromolecules with a highly branched, tree-like architecture. researchgate.net Their unique structure provides a high density of functional groups on the periphery and internal cavities, making them ideal candidates for drug delivery applications. nih.govnih.gov Derivatives of this compound can be utilized as building blocks for the synthesis of such dendritic structures.

| Dendritic Architecture | Synthesis Strategy | Key Features for Drug Delivery |

| Dendrimers | Convergent or Divergent synthesis using "click" chemistry | Monodisperse, well-defined structure; high drug loading capacity |

| Hyperbranched Polymers | One-pot polymerization of AB2-type monomers | Facile synthesis; globular structure with internal cavities |

Components in Optoelectronic and Photonic Materials

The combination of electron-donating (benzyloxy) and electron-accepting (nitro) groups attached to a conjugated system makes derivatives of this compound attractive for applications in optoelectronics and photonics.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Precursors

In the context of OLEDs and OPVs, materials with tailored electronic properties are essential. tue.nl The intramolecular charge transfer (ICT) character arising from the donor-acceptor nature of the benzyloxy and nitro substituents can be exploited. Polymers or small molecules derived from this compound could serve as components in the active layers of these devices. msstate.edu

For instance, conjugated polymers incorporating this monomeric unit could function as the emissive layer in OLEDs or as the electron donor or acceptor material in the active layer of OPVs. The ability to tune the HOMO and LUMO energy levels through chemical modification of the benzyloxy or nitro groups would be advantageous for optimizing device performance. mdpi.com

Non-Linear Optical (NLO) Active Materials

Non-linear optical (NLO) materials exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in optical communications, data storage, and optical computing. researchgate.net Molecules with a strong "push-pull" electronic structure, where an electron-donating group is conjugated to an electron-accepting group, often exhibit large second-order NLO responses. metu.edu.trmetu.edu.tr

Derivatives of this compound fit this "push-pull" design, with the benzyloxy group acting as a potential electron donor and the nitro group as a strong electron acceptor, connected through the phenyl ring and the ethynyl group. nih.gov The incorporation of these chromophores into polymeric or crystalline structures can lead to materials with significant NLO activity. dergipark.org.tr The magnitude of the NLO response can be influenced by the specific arrangement and orientation of the chromophores within the material. polimi.it

| NLO Property | Molecular Requirement | Potential of this compound Derivatives |

| Second Harmonic Generation (SHG) | Non-centrosymmetric arrangement of push-pull molecules | The molecular structure allows for potential non-centrosymmetric crystal packing. |

| Third-Order NLO Susceptibility (χ(3)) | Extended π-conjugation and strong ICT | Polymerization via the ethynyl group can create highly conjugated systems. |

Supramolecular Assemblies and Self-Assembled Monolayers

The functional groups present in this compound derivatives can drive the formation of ordered supramolecular structures and self-assembled monolayers (SAMs). The nitro group can participate in hydrogen bonding and dipole-dipole interactions, while the aromatic rings can engage in π-π stacking. missouristate.edu The benzyloxy group can also influence the packing of the molecules.

These non-covalent interactions can be utilized to construct well-defined nanostructures on surfaces. For example, derivatives functionalized with a thiol group could form SAMs on gold surfaces. The orientation and packing of the molecules within the SAM would be dictated by the interplay of the various intermolecular forces. Such organized molecular assemblies are of interest for applications in molecular electronics, sensing, and surface engineering.

Catalytic Applications and Ligand Design Derived from 2 Benzyloxy 4 Ethynyl 1 Nitrobenzene

Heterogeneous Catalysis and Catalyst Immobilization Studies

While direct research on the heterogeneous catalytic applications of 2-(benzyloxy)-4-ethynyl-1-nitrobenzene is not extensively documented in publicly available literature, its molecular architecture presents several promising avenues for its use in immobilized catalyst systems. The process of heterogenization involves anchoring a homogeneous catalyst onto a solid support, a strategy that combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as ease of separation and recyclability. rsc.orgresearchgate.net

The structure of this compound incorporates key functional groups—the ethynyl (B1212043), nitro, and benzyloxy moieties—that can serve as anchor points for immobilization or as platforms for the synthesis of catalytically active complexes.

Potential Immobilization Strategies:

Via the Ethynyl Group: The terminal alkyne is a particularly versatile functional group for immobilization. It can be readily employed in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently bond the molecule to a solid support functionalized with azide (B81097) groups. This method is known for its high efficiency and mild reaction conditions. Another approach involves the Sonogashira coupling of the terminal alkyne with an aryl halide-functionalized support.

Via the Nitro Group: The nitro group can be chemically modified, for instance, by reduction to an amine. This resulting amino group can then be used to form covalent bonds with various solid supports, such as silica (B1680970) or polymers, through amide bond formation or other linkage chemistries.

Via the Aromatic Rings: The benzene (B151609) rings themselves can participate in non-covalent immobilization through π-π stacking interactions with supports like graphene or carbon nanotubes.

Prospective Catalytic Applications:

Once immobilized, catalysts derived from this compound could potentially be applied in a range of organic transformations. The specific application would depend on the nature of the catalytically active metal center complexed with the ligand.

The reduction of nitroarenes is a significant area of research in heterogeneous catalysis, often employing metal nanoparticles supported on various materials. nih.govmdpi.comresearchgate.net Derivatives of this compound, once immobilized and complexed with metals like palladium, platinum, or gold, could be investigated for the catalytic reduction of nitro compounds. nih.govacs.org The efficiency of such catalytic systems is often evaluated based on parameters like conversion rate, selectivity towards the desired product (e.g., aniline), and the stability of the catalyst over multiple cycles.

The following table outlines a hypothetical study on the performance of a catalyst derived from this compound for the reduction of a model substrate, such as 4-nitroanisole. This data is illustrative and based on typical findings for similar catalytic systems.

Table 1: Hypothetical Performance of an Immobilized Catalyst Derived from this compound in the Reduction of 4-Nitroanisole

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to 4-Anisidine (%) |

| 1 | 1.0 | Ethanol | 25 | 4 | >99 | >99 |

| 2 | 0.5 | Ethanol | 25 | 6 | 98 | >99 |

| 3 | 1.0 | Toluene | 50 | 4 | 95 | 98 |

| 4 | 1.0 | Water | 25 | 8 | 90 | >99 |

Furthermore, the design of ligands from this compound could lead to catalysts for cross-coupling reactions. For instance, phosphine (B1218219) ligands are widely used in palladium-catalyzed reactions. The this compound scaffold could be functionalized to incorporate phosphine moieties, and the resulting ligand could then be immobilized.

Ligand Design and its Impact on Heterogeneous Catalysis:

The benzyloxy group in the molecule can influence the steric and electronic properties of a derived ligand, which in turn affects the performance of the resulting catalyst. By modifying the benzyloxy group or replacing it with other substituents, a library of ligands can be synthesized to fine-tune catalytic activity and selectivity.

The following table illustrates the potential effect of ligand modification on the yield of a generic Suzuki cross-coupling reaction. The data is hypothetical and serves to demonstrate the concept of ligand tuning.

Table 2: Hypothetical Effect of Ligand Modification on Suzuki Cross-Coupling Yield

| Entry | Ligand Moiety at 2-position | Aryl Halide | Arylboronic Acid | Yield (%) |

| 1 | Benzyloxy | 4-Iodoanisole | Phenylboronic acid | 92 |

| 2 | Methoxy | 4-Iodoanisole | Phenylboronic acid | 88 |

| 3 | Isopropoxy | 4-Iodoanisole | Phenylboronic acid | 95 |

| 4 | Benzyloxy | 4-Bromoanisole | Phenylboronic acid | 85 |

Emerging Research Directions and Future Prospects

Integration with Flow Chemistry and Automated Synthesis Platforms

No specific studies were found that detail the synthesis or modification of 2-(Benzyloxy)-4-ethynyl-1-nitrobenzene using continuous-flow reactors or automated synthesis platforms. Research in this area would typically focus on optimizing reaction conditions, improving safety and scalability, and enabling high-throughput screening of derivatives.

Exploration of Bioorthogonal and Bioconjugation Chemistry Applications

The terminal alkyne group in this compound suggests its potential as a substrate for "click" chemistry, a cornerstone of bioorthogonal reactions. However, no literature was identified that demonstrates its use in this context for labeling biomolecules or other bioconjugation applications. Such research would involve investigating its reactivity, stability, and biocompatibility.

Smart Materials and Responsive Systems Derived from the Compound

The nitrobenzene (B124822) moiety is known to be a component of some stimuli-responsive materials, often reacting to changes in light or redox potential. There is, however, no available research on the incorporation of this compound into smart materials or responsive systems where its specific structural features would be leveraged.

Advanced Computational Design of Derivatives for Targeted Properties

Computational studies are instrumental in predicting the electronic, optical, and reactive properties of molecules. While computational methods have been applied to various nitrobenzene derivatives, no specific computational studies focused on designing derivatives of this compound for targeted applications were found.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.